molecular formula C12H12F3NO6 B6221941 (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid CAS No. 2306324-83-2

(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid

Cat. No. B6221941
CAS RN: 2306324-83-2
M. Wt: 323.2
InChI Key:
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Description

(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid (TFA) is a powerful acid used in a wide variety of laboratory and industrial applications. TFA is a polar, non-volatile, liquid acid that is highly soluble in water and other organic solvents. It has a wide range of uses, from the synthesis of pharmaceuticals to the preparation of biological samples for analysis. TFA is also used in the synthesis of peptides and proteins, as well as in the purification of biomolecules.

Scientific Research Applications

(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid is widely used in scientific research, particularly in the fields of biochemistry, molecular biology, and analytical chemistry. It is commonly used in the synthesis of peptides and proteins, as well as in the purification of biomolecules. (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid is also used in the preparation of biological samples for analysis, such as in the preparation of proteins for gel electrophoresis or chromatography. (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid is also used in the synthesis of organic compounds, such as in the synthesis of pharmaceuticals.

Mechanism of Action

(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid is a strong acid, with a pKa of 0.3. As such, it is a powerful proton donor, which can be used to deprotonate a variety of molecules. It can also be used to catalyze a variety of chemical reactions. For example, it can be used to catalyze the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of peptide bonds.
Biochemical and Physiological Effects
(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid is a powerful acid, and as such, it can have a number of biochemical and physiological effects. At high concentrations, it can denature proteins, disrupt cellular membranes, and inhibit enzymatic activity. At lower concentrations, it can act as a buffer, stabilizing the pH of a solution. (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid can also be used to increase the solubility of proteins and other biomolecules, allowing them to be more easily isolated and analyzed.

Advantages and Limitations for Lab Experiments

The primary advantage of (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid is its ability to catalyze a variety of chemical reactions. Its low pKa allows it to be used in a wide range of pH conditions, making it an ideal choice for a variety of laboratory experiments. Its low volatility also makes it ideal for use in closed systems. However, (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid is a powerful acid, and as such, it can denature proteins and disrupt cellular membranes at high concentrations. It is also highly corrosive, and can cause damage to laboratory equipment if not handled with care.

Future Directions

The future of (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid in scientific research is promising. Its ability to catalyze a variety of chemical reactions makes it an ideal choice for a wide range of laboratory experiments. Its low volatility also makes it a potential candidate for use in closed systems, such as microfluidic devices. Additionally, its ability to increase the solubility of proteins and other biomolecules could be used to facilitate the isolation and analysis of these molecules. Finally, its ability to act as a buffer could be used to stabilize the pH of a variety of solutions, allowing for the synthesis of more complex molecules.

Synthesis Methods

(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid is synthesized by the reaction of trifluoroacetic anhydride and water in the presence of a base, such as sodium hydroxide. The reaction is highly exothermic, producing a solution of (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid in water. The reaction is typically carried out at room temperature, but can be conducted at higher temperatures to increase the rate of reaction. The reaction is typically complete within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid involves the protection of the carboxylic acid group, followed by the formation of the oxacycle and the introduction of the amino group. The final step involves the deprotection of the carboxylic acid group.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxolane-4-carboxylic acid", "2-bromo-1,3-dioxaindane", "triethylamine", "sodium hydride", "N,N-dimethylformamide", "ammonium chloride", "trifluoroacetic acid" ], "Reaction": [ "Protection of the carboxylic acid group using 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid and triethylamine in N,N-dimethylformamide", "Formation of the oxacycle by reacting 2-bromo-1,3-dioxaindane with sodium hydride in N,N-dimethylformamide", "Introduction of the amino group by reacting the oxacycle with ammonium chloride and sodium hydride in N,N-dimethylformamide", "Deprotection of the carboxylic acid group using trifluoroacetic acid" ] }

CAS RN

2306324-83-2

Molecular Formula

C12H12F3NO6

Molecular Weight

323.2

Purity

95

Origin of Product

United States

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